4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester
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Description
This compound is an aryl boronic acid ester that is majorly used in organic synthesis . It can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity . It is an electron-rich boronic acid ester .
Molecular Structure Analysis
The IUPAC name for this compound is N-ethyl-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine . The InChI code is 1S/C17H27BFNO2/c1-7-20(8-2)12-13-11-14(9-10-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 307.22 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Phosphorescence in Solid State
A significant application of arylboronic esters, which includes compounds like 4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester, is their ability to exhibit phosphorescence in the solid state at room temperature. This property is notable given the general expectation that phosphorescent organic molecules require heavy atoms and/or carbonyl groups for efficient generation of a triplet excited state. Research has shown that the phosphorescence of arylboronic esters might be influenced more by solid-state molecular packing rather than the patterns and numbers of boron substituents on the aryl units, suggesting novel applications in the development of organic phosphorescent materials (Shoji et al., 2017).
C-F Bond Functionalization
The compound's utility extends to the field of organic synthesis, particularly in the transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage. This process has been achieved through Ni/Cu-catalyzed reactions, showcasing the method's synthetic versatility by allowing further derivatization into diverse functionalized arenes. This highlights the compound's role in facilitating the conversion of fluoroarenes to a variety of functionalized compounds, demonstrating its importance in synthetic organic chemistry (Niwa et al., 2015).
H2O2-Cleavable Poly(ester-amide)s Synthesis
Another intriguing application involves the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester. This synthesis route enables the integration of the H2O2-cleavable phenylboronic acid ester into the polymer backbone, resulting in materials that can degrade in response to H2O2. Such polymers have potential as H2O2-responsive delivery vehicles, offering controlled release mechanisms for therapeutic agents (Cui et al., 2017).
properties
IUPAC Name |
N-ethyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2/c1-7-20(8-2)12-13-9-10-14(11-15(13)19)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPYMJCXLMPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(CC)CC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Diethylamino)methyl-3-fluorophenylboronic acid pinacol ester |
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